tert-Butyl Tosylate

Catalog No.
S1899985
CAS No.
4664-57-7
M.F
C11H16O3S
M. Wt
228.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl Tosylate

Pain point: Conventional tert-butylation relies on tert-butyl chloride, demanding harsh Lewis acids that damage fragile APIs, while methyl/ethyl tosylates fail to deliver the tertiary alkyl group. Solution: tert-Butyl Tosylate (CAS 4664-57-7) is a sterically hindered sulfonate ester with exceptional leaving group ability. - >10,000× faster solvolysis than chlorides, enabling mild indium-catalyzed or metal-free tert-butylation of heat-sensitive intermediates. - Mandatory exact-match standard for Bortezomib Impurity 49 in QC batch release; no generic substitute acceptable per regulatory guidelines. - Shipped under cold chain (2-8°C) to preserve integrity of the labile sulfonate ester.

CAS Number

4664-57-7

Product Name

tert-Butyl Tosylate

IUPAC Name

tert-butyl 4-methylbenzenesulfonate

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

InChI

InChI=1S/C11H16O3S/c1-9-5-7-10(8-6-9)15(12,13)14-11(2,3)4/h5-8H,1-4H3

InChI Key

DLRDEMODNIPHMU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)(C)C

Synonyms

tert-Butyl tosylate, tert-Butyl p-toluenesulfonate, tert-Butyl 4-methylbenzenesulfonate, t-BuOTs, 2-Methyl-2-propyl 4-methylbenzenesulfonate, Bortezomib Impurity 49

Purity

≥98%

Package Size

1 g, 5 g, 25 g

tert-Butyl Tosylate (CAS 4664-57-7) is a highly reactive, sterically hindered sulfonate ester utilized primarily as an electrophilic tert-butylating agent and a critical analytical reference standard [1]. Unlike standard primary alkyl tosylates, the tert-butyl variant is exceptionally prone to solvolysis and elimination, requiring strict cold storage (2-8 °C) to maintain structural integrity . In procurement contexts, it is valued not for bulk solvent or generic reagent use, but for its superior leaving group kinetics in specialized syntheses—such as indium-catalyzed sulfonamide production—and its mandatory role as an exact structural match (e.g., Bortezomib Impurity 49) in pharmaceutical quality control and method validation [1].

Substituting tert-Butyl Tosylate with cheaper analogs like tert-butyl chloride or methyl tosylate fundamentally compromises both synthetic viability and analytical compliance [1]. In synthetic applications, the chloride leaving group of tert-butyl chloride is vastly inferior, often requiring harsh Lewis acid activation that degrades sensitive substrates, whereas the tosylate group enables mild, metal-catalyzed pathways[2]. Conversely, substituting with methyl or ethyl tosylate alters the alkylating species entirely, failing to deliver the required bulky tert-butyl group. In pharmaceutical quality control, generic substitution is impossible; regulatory guidelines mandate the use of the exact molecular structure for impurity profiling, meaning any deviation from CAS 4664-57-7 yields zero analytical value for batch release [1].

Leaving Group Superiority: Solvolysis Rate Acceleration vs. Halides

In solvolysis and nucleophilic substitution kinetics, the tosylate leaving group demonstrates profound superiority over halogens [1]. Kinetic benchmarking studies establish that alkyl tosylates typically exhibit solvolysis rates >10^4 to 10^6 times faster than their corresponding chlorides under identical solvent conditions [1]. For tert-butyl systems, this massive rate acceleration allows for the generation of the tert-butyl cation or transition state under significantly milder thermal conditions compared to tert-butyl chloride, avoiding the need for aggressive catalytic activation.

Evidence DimensionSolvolysis rate acceleration factor
Target Compound Data>10^4 to 10^6 relative rate (Tosylate leaving group)
Comparator Or Baseline1.0 relative rate (Chloride leaving group)
Quantified Difference>10,000-fold increase in reaction rate
ConditionsStandard solvolysis conditions (e.g., aqueous ethanol or fluorinated alcohols)

Procurement of the tosylate form is justified when downstream syntheses involve thermally sensitive substrates that cannot survive the harsh conditions required to activate tert-butyl chloride.

Enabling Mild Indium-Catalyzed Sulfonamide Synthesis

tert-Butyl Tosylate serves as a highly specific reagent in the indium-metal catalyzed synthesis of sulfonamides and sulfonic esters . Research demonstrates that utilizing catalytic amounts of indium metal with sulfonate esters enables the efficient synthesis of sulfonamides in excellent yields, even when reacting with sterically hindered or less nucleophilic anilines . This specific reactivity profile is not readily replicated by standard alkyl halides, which often fail to couple efficiently under these mild, metal-catalyzed conditions without competitive elimination.

Evidence DimensionSynthetic yield and substrate compatibility
Target Compound DataExcellent yields with sterically hindered anilines
Comparator Or BaselineAlkyl halides (prone to elimination or non-reaction under mild conditions)
Quantified DifferenceEnables high-yield coupling where traditional halide-amine reactions fail
ConditionsIndium metal catalysis, mild thermal conditions

Buyers synthesizing complex pharmaceutical sulfonamides should select this compound to access high-yielding, indium-catalyzed pathways that tolerate sensitive functional groups.

Absolute Structural Concordance for API Impurity Profiling

In pharmaceutical manufacturing, tert-Butyl Tosylate is utilized as a fully characterized reference standard, specifically designated as Bortezomib Impurity 49 . For analytical method validation (AMV) and quality control (QC), the standard must provide 100% structural concordance to accurately determine retention times and response factors in HPLC/MS assays . Closely related analogs, such as isobutyl tosylate or tert-butyl chloride, possess different molecular weights and chromatographic behaviors, rendering them completely ineffective for regulatory compliance.

Evidence DimensionChromatographic retention and regulatory utility
Target Compound Data100% structural match (Bortezomib Impurity 49)
Comparator Or BaselineAnalogs (e.g., tert-butyl chloride)
Quantified DifferenceBinary utility (100% compliant vs. 0% compliant)
ConditionsHPLC/MS impurity profiling in API batch release

Procurement for QC laboratories must prioritize the exact CAS 4664-57-7 standard to ensure traceability against pharmacopeial standards and avoid batch rejection.

API Quality Control and Method Validation

Directly following its role as Bortezomib Impurity 49, this compound is the mandatory choice for analytical laboratories conducting batch release testing, AMV, and impurity quantification for proteasome inhibitor APIs .

Mild tert-Butylation of Sensitive Substrates

Leveraging its >10,000-fold solvolysis rate advantage over chlorides, this compound is the right choice for introducing a tert-butyl group into complex, thermally fragile intermediates where harsh Lewis acids must be avoided.

Indium-Catalyzed Sulfonamide Production

Based on its specific compatibility with indium catalysis, it is the preferred precursor for synthesizing sterically hindered sulfonamides in pharmaceutical discovery workflows, outperforming traditional alkyl halides .

XLogP3

2.6

Wikipedia

Benzenesulfonic acid, 4-methyl-, 1,1-dimethylethyl ester

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